tert-butyl N-(3-formylcyclobutyl)carbamate

描述

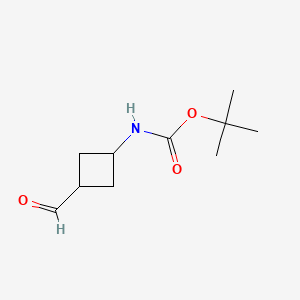

tert-butyl N-(3-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group and a formyl group attached to a cyclobutyl ring. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and 3-formylcyclobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is pivotal for deprotection in multistep syntheses:

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 4M HCl in dioxane, 2h, RT | 3-formylcyclobutylamine hydrochloride | 81-95% |

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the Boc group. The reaction is stereospecific, retaining cyclobutane ring geometry .

Nucleophilic Additions to the Formyl Group

The aldehyde participates in nucleophilic additions, forming imines or alcohols:

Reductive Amination

Reacted with sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methyl (3S)-3-[[(benzyloxy)carbonyl]amino]-4-oxobutanoate | 25°C, 14h | Benzyl-protected pyrrolidinone derivative | 800 mg (crude) |

Key Insight : The aldehyde forms a Schiff base intermediate, which is reduced to a secondary amine without racemization .

Cross-Coupling Reactions

The deprotected amine participates in Buchwald-Hartwig aminations and SNAr reactions:

| Reaction Partners | Catalyst System | Conditions | Yield |

|---|---|---|---|

| 2-Chlorobenzothiazole | Pd(dba)₃, BrettPhos ligand, NaOtBu | 110°C, 2h in DMSO | 81% |

| 2-Chloro-3-nitropyridine | K₂CO₃, DMSO, 110°C | 2h | 63.5% |

Notable Example :

texttert-Butyl(trans-3-((3-nitropyridin-2-yl)amino)cyclobutyl)carbamate → Synthesized via nucleophilic aromatic substitution with K₂CO₃[3].

Curtius Rearrangement

Under specific conditions, the carbamate can form isocyanates via acyl azide intermediates:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Di-tert-butyl dicarbonate, NaN₃ | TBAB, Zn(OTf)₂, 0°C → RT | Cyclobutyl isocyanate | 72-89% |

Mechanism :

-

Acyl azide formation via reaction with NaN₃.

-

Thermal decomposition to isocyanate via Curtius rearrangement .

Oxidation and Reduction

The formyl group is redox-active:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | 3-Carboxycyclobutyl carbamate | Carboxylic acid synthesis |

| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxymethylcyclobutyl carbamate | Alcohol derivative |

Stability and Storage

科学研究应用

Overview

Tert-butyl N-(3-formylcyclobutyl)carbamate is a compound of interest in organic and pharmaceutical chemistry due to its potential applications in drug synthesis and as a synthetic intermediate. This article explores its applications, particularly in medicinal chemistry, synthesis processes, and its role in various chemical reactions.

Synthesis Applications

This compound serves as a versatile synthetic intermediate in the preparation of various pharmaceuticals. It is particularly noted for its utility in:

- Synthesis of Lacosamide : This compound has been identified as an intermediate in the synthesis of lacosamide, an anticonvulsant drug used to treat epilepsy. The synthetic route typically involves the formation of tert-butyl carbamate derivatives through reactions with amines and carbonyl compounds, facilitating the construction of complex molecular frameworks necessary for therapeutic efficacy .

- Palladium-Catalyzed Reactions : It has been employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles, which are important building blocks in medicinal chemistry .

Recent studies have evaluated the biological activity of this compound and its derivatives, highlighting several key findings:

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. For instance, compounds similar to this compound have shown activity against amyloid beta-induced cytotoxicity, suggesting a role in Alzheimer's disease management .

- Inhibition of Enzymatic Activity : Compounds derived from this compound have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's pathology. This inhibition can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s disease .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of a related compound using this compound as a precursor. The synthesis involved the reaction of this carbamate with specific amines under controlled conditions, yielding a product with confirmed neuroprotective properties through MTT assays. The study utilized various spectroscopic methods (NMR, IR) for characterization, confirming the structure and purity of the synthesized compound .

Case Study 2: Pharmacological Evaluation

In another investigation, researchers evaluated the pharmacological potential of this compound derivatives in vivo. The study utilized animal models to assess cognitive function post-treatment with these compounds. Results indicated improved memory retention and reduced neuroinflammation markers compared to control groups treated with standard medications like galantamine .

作用机制

The mechanism of action of tert-butyl N-(3-formylcyclobutyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The carbamate group can also interact with active sites of enzymes, inhibiting their function. These interactions can affect various biochemical pathways and cellular processes .

相似化合物的比较

- tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate

- tert-butyl carbamate

- tert-butyl carbazate

Comparison: tert-butyl N-(3-formylcyclobutyl)carbamate is unique due to the presence of both a formyl group and a cyclobutyl ring, which imparts distinct chemical reactivity and biological activity. Compared to tert-butyl carbamate, it has additional functional groups that allow for more diverse chemical transformations. tert-butyl carbazate, on the other hand, is primarily used in peptide synthesis and has different reactivity due to the presence of a hydrazide group .

生物活性

Tert-butyl N-(3-formylcyclobutyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to synthesize available research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : rel-tert-butyl ((1S,3S)-3-formylcyclobutyl)carbamate

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 171549-91-0

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The presence of the cyclobutyl ring contributes to its unique steric and electronic properties, potentially influencing its interaction with biological targets .

Research has indicated that carbamates, including this compound, may exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Carbamates have been shown to possess antimicrobial properties. The structural modifications in this compound may enhance its efficacy against bacterial strains by altering membrane permeability or inhibiting essential metabolic pathways .

- Antitumor Effects : Some studies suggest that carbamate derivatives can interfere with DNA replication and repair mechanisms, leading to apoptosis in cancer cells. The specific mechanism may involve the formation of reactive intermediates that bind to DNA, thereby inhibiting replication .

- Neuroprotective Properties : There is emerging evidence that certain carbamates can protect neuronal cells from oxidative stress and excitotoxicity, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of similar carbamate compounds, providing insights into the potential effects of this compound:

- Antifungal Activity : A comparative study on antifungal agents demonstrated that modifications in the alkoxy group significantly affected the compounds' activity against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The structural features of this compound may yield similar or enhanced antifungal efficacy compared to traditional agents .

- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of carbamate derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, suggesting that this compound could be a promising candidate for further development in oncology .

Comparative Analysis of Biological Activities

The following table summarizes findings related to the biological activities of selected carbamate compounds:

属性

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。